3,4-difluoro-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
3,4-Difluorobenzamidoxime is an organic compound with the molecular formula C7H6F2N2O It is a derivative of benzamidoxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzamidoxime typically involves the reaction of 3,4-difluorobenzonitrile with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
[ \text{3,4-Difluorobenzonitrile} + \text{Hydroxylamine} \rightarrow \text{3,4-Difluorobenzamidoxime} ]
Industrial Production Methods: Industrial production of 3,4-Difluorobenzamidoxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Types of Reactions:
Oxidation: 3,4-Difluorobenzamidoxime can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form 3,4-difluoroaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed:
Oxidation: Formation of 3,4-difluoronitrobenzene.
Reduction: Formation of 3,4-difluoroaniline.
Substitution: Formation of various substituted benzamidoximes depending on the nucleophile used.
Scientific Research Applications
3,4-Difluorobenzamidoxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural properties.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzamidoxime depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards specific molecular targets.
Comparison with Similar Compounds
- 3,5-Difluorobenzamidoxime
- 2,4-Difluorobenzamidoxime
- 4-Fluorobenzamidoxime
- 3,4-Difluorobenzonitrile
Comparison: 3,4-Difluorobenzamidoxime is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to 3,5-Difluorobenzamidoxime, the 3,4-isomer may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications. The presence of two fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate in drug design.
Properties
Molecular Formula |
C7H6F2N2O |
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Molecular Weight |
172.13 g/mol |
IUPAC Name |
3,4-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
OGCLGUHODKKLSH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)F |
Origin of Product |
United States |
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